N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide
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Description
The compound contains a 1,3-benzodioxole moiety , which is an organic compound with the formula C6H4O2CH2. It is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . Many related compounds containing the methylenedioxyphenyl group are bioactive, and thus are found in pesticides and pharmaceuticals .
Scientific Research Applications
Muscarinic Antagonist Synthesis
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide and related compounds have been studied for their potential as muscarinic (M3) antagonists. A study by Evans, Lee, and Thomas (2008) described the synthesis of such compounds for evaluation of their muscarinic activity (Evans, Lee, & Thomas, 2008).
Electrochemical Studies
Asirvatham and Hawley (1974) investigated the redox behavior of p-nitrobenzenesulfonamide derivatives, examining their electrochemical properties and stability in different conditions (Asirvatham & Hawley, 1974).
Pro-apoptotic Effects in Cancer Research
Cumaoğlu et al. (2015) synthesized sulfonamide derivatives, including N-(2-amino-5-benzoylphenyl)-4-nitrobenzene sulfonamide, for in vitro anti-cancer activity tests. These compounds showed significant effects on cell proliferation and apoptosis in various cancer cell lines (Cumaoğlu et al., 2015).
Antibacterial and Lipoxygenase Inhibition
Abbasi et al. (2017) explored the antibacterial potential and lipoxygenase inhibition properties of new sulfonamides bearing 1,4-benzodioxin ring, indicating their therapeutic potential for inflammatory ailments (Abbasi et al., 2017).
Conformational Analysis in Alkaloid Syntheses
Munro et al. (2003) conducted a study on sulfonic ester derivatives used in alkaloid syntheses, focusing on their crystal structures and conformations (Munro et al., 2003).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethyl-5-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c1-10-5-13(7-14(11(10)2)18(19)20)25(21,22)17-8-12-3-4-15-16(6-12)24-9-23-15/h3-7,17H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBYBSNRNGICHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide |
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